molecular formula C13H15NO4 B3080378 Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone CAS No. 1082928-77-5

Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone

Cat. No.: B3080378
CAS No.: 1082928-77-5
M. Wt: 249.26 g/mol
InChI Key: ZSBYYFSRKALBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone is a chemical compound that features a benzo[d][1,3]dioxole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone typically involves the reaction of benzo[d][1,3]dioxole derivatives with piperidine derivatives. One common method involves the use of benzo[d][1,3]dioxole-5-carbaldehyde and piperidin-4-amine under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like palladium on carbon to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of benzo[d][1,3]dioxol-5-yl(4-oxopiperidin-1-yl)methanone.

    Reduction: Formation of benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxol-5-ylmethyl-piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.

    Benzo[d][1,3]dioxol-5-ylmethyl-thiazole: Contains a thiazole ring instead of a piperidine ring.

Uniqueness

Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone is unique due to its specific combination of a benzo[d][1,3]dioxole ring and a hydroxypiperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-10-3-5-14(6-4-10)13(16)9-1-2-11-12(7-9)18-8-17-11/h1-2,7,10,15H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBYYFSRKALBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.